molecular formula C22H21NO2 B262310 N,N-dibenzyl-2-phenoxyacetamide

N,N-dibenzyl-2-phenoxyacetamide

Cat. No.: B262310
M. Wt: 331.4 g/mol
InChI Key: KVCHXJOFIMMYCT-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2-phenoxyacetamide is an acetamide derivative characterized by two benzyl groups attached to the nitrogen atom and a phenoxy substituent at the α-carbon of the acetamide backbone. The phenoxy group introduces electronic effects due to its oxygen linkage, which may alter chemical stability or interaction with biological targets.

Properties

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

N,N-dibenzyl-2-phenoxyacetamide

InChI

InChI=1S/C22H21NO2/c24-22(18-25-21-14-8-3-9-15-21)23(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20/h1-15H,16-18H2

InChI Key

KVCHXJOFIMMYCT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N-dibenzyl-2-phenoxyacetamide with structurally related acetamides, emphasizing substituent effects, molecular properties, and applications:

Compound Molecular Formula Substituents Molecular Weight Key Properties/Applications References
This compound C₂₃H₂₃NO₂ (inferred) N,N-dibenzyl, 2-phenoxy ~341.44 g/mol Hypothesized use in agrochemicals or as a synthetic intermediate. N/A
Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) C₁₆H₁₇NO N,N-dimethyl, 2,2-diphenyl 239.32 g/mol Herbicide; inhibits cell division in weeds.
2,N-Diphenylacetamide C₁₄H₁₃NO N-phenyl, 2-phenyl 211.26 g/mol Organic synthesis intermediate.
N,N-Dimethyl-2-phenylacetamide C₁₀H₁₃NO N,N-dimethyl, 2-phenyl 163.22 g/mol Intermediate in pharmaceutical synthesis.
N,N-Dibenzyl-2-(dibenzylamino)acetamide C₃₀H₃₀N₂O N,N-dibenzyl, 2-(dibenzylamino) 434.58 g/mol Precursor in metal-catalyzed C–H activation reactions.

Key Observations:

Steric Hindrance: The bulky benzyl groups in N,N-dibenzyl derivatives may reduce reactivity in nucleophilic reactions but stabilize intermediates in catalytic processes . Electronic Effects: The phenoxy group’s electron-withdrawing nature could lower the acetamide’s basicity compared to phenyl or benzyl substituents .

Applications :

  • Herbicides : Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) demonstrates the role of diaryl substituents in herbicidal activity .
  • Synthetic Intermediates : N,N-Dibenzyl derivatives are used in metal-catalyzed reactions (e.g., C–H functionalization) due to their directing-group capabilities .

Research Findings and Limitations

  • Biological Activity: Phenoxy-substituted acetamides are less explored in the evidence compared to diaryl or alkyl variants.
  • Data Gaps: Direct experimental data (e.g., spectroscopic characterization, bioactivity) for this compound are absent in the evidence, necessitating further studies.

Preparation Methods

Step 1: Synthesis of Phenoxyacetic Acid

Phenoxyacetic acid serves as the foundational intermediate. As described in, this is achieved via nucleophilic substitution between phenol and chloroacetic acid under alkaline conditions. Sodium hydroxide deprotonates phenol to form a phenoxide ion, which attacks the α-carbon of chloroacetic acid, yielding phenoxyacetic acid (Scheme 1).

Phenol+ClCH2COOHNaOHPhenoxyacetic Acid+NaCl+H2O[1]\text{Phenol} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{Phenoxyacetic Acid} + \text{NaCl} + \text{H}2\text{O} \quad

Step 2: Amide Formation via Coupling Agents

The carboxylic acid group of phenoxyacetic acid is activated for amide bond formation. Research from and highlights the use of coupling agents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of lutidine or triethylamine. For N,N-dibenzyl substitution, dibenzylamine is reacted with the activated acid:

Phenoxyacetic Acid+DibenzylamineTBTU, LutidineThis compound[1][2]\text{Phenoxyacetic Acid} + \text{Dibenzylamine} \xrightarrow{\text{TBTU, Lutidine}} \text{this compound} \quad

Optimization Data:

  • Solvent: Dry dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: Room temperature (20–25°C).

  • Yield: 65–78% after column purification.

One-Pot Acylation Using Acid Chlorides

An alternative route involves generating phenoxyacetyl chloride in situ, followed by reaction with dibenzylamine. This method, adapted from, avoids coupling agents but requires stringent moisture control.

Procedure:

  • Chlorination: Phenoxyacetic acid is treated with thionyl chloride (SOCl₂) at 40°C to form phenoxyacetyl chloride.

  • Amidation: Dibenzylamine is added dropwise under nitrogen atmosphere, with triethylamine as a base to scavenge HCl.

Phenoxyacetic AcidSOCl2Phenoxyacetyl ChlorideDibenzylamineThis compound[2]\text{Phenoxyacetic Acid} \xrightarrow{\text{SOCl}_2} \text{Phenoxyacetyl Chloride} \xrightarrow{\text{Dibenzylamine}} \text{this compound} \quad

Key Parameters:

  • Reagent Ratios: 1:1.2 molar ratio of acid to SOCl₂.

  • Reaction Time: 3–4 hours for chlorination; 1 hour for amidation.

  • Yield: 70–82%.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool for accelerating reaction kinetics. A modified protocol from applies microwave energy to the acylation step, reducing time from hours to minutes.

Protocol:

  • Phenoxyacetic acid (1 equiv), dibenzylamine (1.1 equiv), and HOBt (1-hydroxybenzotriazole, 1.2 equiv) are dissolved in DMF.

  • EDCI (1.3 equiv) is added, and the mixture is irradiated at 80°C for 15 minutes.

Advantages:

  • Time Efficiency: 15 minutes vs. 12–24 hours conventionally.

  • Yield Improvement: 80–88%.

Comparative Analysis of Methods

Method Reagents/Conditions Time Yield Purity
Classical AlkylationTBTU, Lutidine, DCM12–24 h65–78%>95%
Acid Chloride AcylationSOCl₂, Triethylamine4–5 h70–82%>90%
Microwave-AssistedEDCI, HOBt, DMF, 80°C15 min80–88%>98%

Key Observations:

  • Coupling Agents vs. Acid Chlorides: TBTU/EDCI methods offer higher purity but require costlier reagents. Acid chlorides are economical but necessitate rigorous anhydrous conditions.

  • Microwave Synthesis: Superior yields and purity, ideal for high-throughput applications.

Challenges and Mitigation Strategies

Issue 1: Over-Alkylation

N,N-dibenzyl products may undergo further alkylation if excess benzyl halides are present.
Solution: Use stoichiometric dibenzylamine and monitor reaction progress via TLC.

Issue 2: Hydrolysis of Acid Chlorides

Phenoxyacetyl chloride is moisture-sensitive, leading to hydrolysis.
Solution: Conduct reactions under nitrogen or argon with molecular sieves.

Industrial-Scale Considerations

For bulk production, continuous flow reactors are recommended to enhance reproducibility. A patent-derived method emphasizes:

  • Automated Feed Systems: Precise control of reagent addition.

  • In-Line Purification: Chromatography or crystallization units integrated into the reactor setup.

Emerging Techniques

Recent studies explore enzymatic catalysis for greener synthesis. Lipases (e.g., Candida antarctica Lipase B) have shown promise in catalyzing amide bond formation between phenoxyacetic acid and dibenzylamine in non-aqueous media, though yields remain suboptimal (50–60%) .

Q & A

Q. What are the standard synthetic routes for N,N-dibenzyl-2-phenoxyacetamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 2-phenoxyacetic acid with dibenzylamine using coupling agents like DIPEA (N,N-diisopropylethylamine) in dichloromethane at 4°C to room temperature .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Purity Validation: Confirm structure using 1H^1H-NMR and 13C^{13}C-NMR for functional group analysis, supplemented by HPLC (>95% purity threshold) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H-NMR identifies benzyl and phenoxy protons (δ 7.2–7.4 ppm for aromatic protons; δ 4.5–5.0 ppm for CH2_2 groups). 13C^{13}C-NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ peak at m/z 376.18) .
  • Infrared Spectroscopy (IR): Detects amide C=O stretching (~1650 cm1^{-1}) and aromatic C-H bending (~750 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying conditions?

Methodological Answer:

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF or dichloromethane) to enhance nucleophilicity of intermediates .
  • Temperature Control: Maintain low temperatures (4°C) during acyl chloride formation to minimize side reactions; gradual warming to room temperature ensures complete coupling .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate amide bond formation. Compare yields via HPLC .

Q. How to resolve discrepancies in crystallographic data during structural refinement?

Methodological Answer:

  • Software Tools: Use SHELXL for small-molecule refinement. For twinned crystals, employ the TWIN/BASF commands in SHELXL to model twin domains .
  • Validation Metrics: Monitor R1_1 (<5%) and wR2_2 (<12%) values. Use ORTEP-3 for graphical validation of thermal ellipsoids and bond lengths .
  • Data Contradictions: Cross-validate with spectroscopic data (e.g., NMR) if bond angles deviate >3σ from expected values .

Q. What strategies mitigate byproduct formation in the synthesis of this compound?

Methodological Answer:

  • Protecting Groups: Protect the phenoxy oxygen with tert-butyldimethylsilyl (TBDMS) groups before amidation to prevent oxidation .
  • Reagent Stoichiometry: Use a 10% excess of dibenzylamine to drive the reaction to completion and minimize unreacted acid .
  • Byproduct Identification: Employ LC-MS to detect impurities (e.g., N-mono-benzylated derivatives) and adjust purification gradients accordingly .

Q. How can computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., Trypanosoma brucei enzymes, based on structural analogs in ).
  • QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using Gaussian-based DFT calculations .
  • ADMET Prediction: Apply SwissADME to assess pharmacokinetic properties (e.g., logP <3 for improved solubility) .

Q. What are the challenges in analyzing hydrogen bonding networks in this compound crystals?

Methodological Answer:

  • X-ray Diffraction: Collect high-resolution data (≤0.8 Å) to resolve weak H-bonds. Use SHELXL’s AFIX commands to model disordered H atoms .
  • Contradiction Handling: If H-bond distances conflict with literature (e.g., N-H···O <2.2 Å), validate via Hirshfeld surface analysis in CrystalExplorer .

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